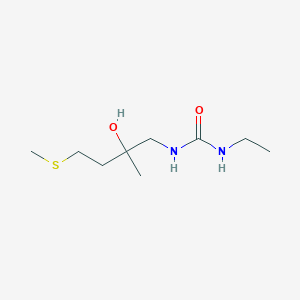

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-), a hydroxy group (-OH), a methylthio group (-SCH3), and an ethyl group (-CH2CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the urea group could result in hydrogen bonding, which would influence the compound’s physical properties and reactivity .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the urea, hydroxy, and methylthio groups. For example, the hydroxy group could participate in condensation or substitution reactions, and the urea group could undergo hydrolysis. The methylthio group could also be involved in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydroxy group could make the compound polar and capable of forming hydrogen bonds, which would affect its solubility and boiling point .Applications De Recherche Scientifique

Antiarrhythmic and Hypotensive Properties : A study by Chalina, Chakarova, and Staneva (1998) explored the synthesis of new 1,3-disubstituted ureas and evaluated their in vivo antiarrhythmic and hypotensive properties. One compound exhibited strong hypotensive action, and others showed antiarrhythmic activity.

Inhibition of Enzymes : A study by Sujayev et al. (2016) synthesized cyclic urea derivatives and tested them for inhibition of carbonic anhydrase and cholinesterase enzymes. They demonstrated effective inhibition profiles.

Electron Transport Layer in Solar Cells : Urea-doped ZnO films were investigated as an electron transport layer in polymer solar cells by Wang et al. (2018). Urea helped to passivate defects, resulting in enhanced charge extraction efficiency and improved solar cell performance.

Metabolite Identification in Designer Drugs : Zaitsu et al. (2009) identified specific metabolites of designer drugs in human urine, revealing major metabolic pathways including demethylenation followed by O-methylation.

Urea Synthesis from Carboxylic Acids : The study by Thalluri et al. (2014) presented a method for synthesizing ureas from carboxylic acids, highlighting good yields without racemization under milder conditions.

Inhibition of Human Immunodeficiency Virus : Research by Baba et al. (1991) discovered that certain uracil analogues, similar in structure to urea derivatives, are potent inhibitors of HIV-1 replication in various cell cultures.

Effective Extraction of Pt(IV) : Ueda et al. (2021) investigated the use of a urea derivative for the extraction of Pt(IV) from HCl solutions, finding it to be highly effective and selective.

Mécanisme D'action

Propriétés

IUPAC Name |

1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHPJOIHFAVTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C)(CCSC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)

![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)

![4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2729254.png)

![8-bromo-N-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B2729257.png)